molecular formula C12H20N2O4S B2977231 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea CAS No. 2097893-29-1

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea

Cat. No.: B2977231
CAS No.: 2097893-29-1
M. Wt: 288.36
InChI Key: CPSXPJLBPTWKPI-UHFFFAOYSA-N
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Description

The compound 1-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is a urea derivative featuring a thiophen-2-yl moiety, a hydroxyethoxy chain, and a methoxyethyl substituent.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O4S/c1-17-6-4-13-12(16)14-9-10(18-7-5-15)11-3-2-8-19-11/h2-3,8,10,15H,4-7,9H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSXPJLBPTWKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC(C1=CC=CS1)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea typically involves multi-step organic reactions. A common synthetic route includes the initial preparation of intermediates such as 2-(2-hydroxyethoxy)ethanol and thiophene-2-carboxylic acid. These intermediates are then reacted under controlled conditions to form the final product, using reagents such as urea, catalysts, and solvents like dichloromethane.

Industrial Production Methods: : On an industrial scale, the production of this compound might employ continuous flow synthesis techniques to enhance yield and efficiency. This method allows for precise control over reaction parameters and reduces the risk of by-product formation.

Chemical Reactions Analysis

Types of Reactions: : 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea can undergo various chemical reactions, including:

  • Oxidation: : Reaction with oxidizing agents to form corresponding oxides.

  • Reduction: : Conversion to alcohols or amines using reducing agents.

  • Substitution: : Halogenation or nitration to introduce different functional groups.

Common Reagents and Conditions: : Reagents such as potassium permanganate (oxidation), sodium borohydride (reduction), and halogens (substitution) are often used. Reaction conditions include controlled temperature, pressure, and pH to optimize product yield.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea has diverse applications in scientific research:

  • Chemistry: : Used as an intermediate in organic synthesis and as a reagent for studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe or therapeutic agent due to its unique structural properties.

  • Medicine: : Explored for its potential pharmacological effects, including anti-inflammatory or antimicrobial activity.

  • Industry: : Utilized in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea exerts its effects is complex and involves interactions with molecular targets such as enzymes or receptors. The compound's hydroxyethoxy and thiophene groups can engage in hydrogen bonding, hydrophobic interactions, and electron-donating/withdrawing effects, influencing biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s urea core is common in medicinal and synthetic chemistry, but its substituents distinguish it from others. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Urea Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(thiophen-2-yl), 2-hydroxyethoxy, 2-methoxyethyl Not explicitly provided* ~350–370 (estimated) Thiophene ring, hydroxyethoxy, methoxyethyl
1-[2-(4-fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)cyclohexyl]urea 4-fluorophenyl, methoxyethyl, hydroxymethylcyclohexyl C₁₇H₂₅FN₂O₃ 324.4 Fluorine substitution enhances lipophilicity; cyclohexyl group adds steric bulk
Example 20 (EP 4121415 B1) Trifluoromethoxy, hydroxyethylphenyl C₁₈H₁₈F₃N₂O₄ 383.3 Trifluoromethoxy group increases metabolic stability; hydroxyethyl improves solubility
1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea Phenyl, hydroxyethyl, 4-methoxyphenyl C₁₆H₁₈N₂O₃ 286.3 Phenyl and methoxy groups enhance aromatic interactions

*Molecular weight estimated based on analogs (e.g., compounds average ~320–330 g/mol; thiophene adds ~84 g/mol).

Key Comparisons :

Thiophene vs. Thiophene’s lower aromaticity may reduce π-π stacking but improve solubility . Fluorophenyl substituents (e.g., in ) increase lipophilicity and metabolic resistance but may reduce aqueous solubility .

Hydroxyethoxy vs. Hydroxyethyl/Methoxyethyl: The 2-hydroxyethoxy chain (-OCH₂CH₂OH) in the target compound offers enhanced hydrophilicity compared to simpler hydroxyethyl (-CH₂CH₂OH) groups (e.g., ). This could improve solubility and reduce plasma protein binding .

Biological Implications: The combination of thiophene, hydroxyethoxy, and methoxyethyl groups may synergize to improve solubility and target engagement compared to phenyl- or fluorophenyl-containing analogs.

Biological Activity

1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound contains functional groups that are known to interact with various biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

CxHyNzOaSb\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{a}\text{S}_{b}

This compound features a thiophene ring, hydroxyethoxy group, and methoxyethyl urea moiety, which are crucial for its biological activity.

The mechanism of action of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The presence of the thiophene ring may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes. The urea functional group is known for its ability to form hydrogen bonds, potentially influencing enzyme activity and receptor binding.

Biological Activities

Research indicates that (thio)ureas exhibit a broad spectrum of biological activities, including:

  • Anticancer : Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines .
  • Antimicrobial : Some urea derivatives possess antibacterial and antifungal properties, suggesting potential applications in treating infections .
  • Anti-inflammatory : The compound may exhibit anti-inflammatory effects, which are common among thiophene-containing compounds .

Case Studies

  • Antitumor Activity : A related study evaluated a series of (thio)ureas for their antitumor activity. One derivative showed selective cytotoxicity with GI50 values ranging from 15.1 to 28.7 μM across different cancer cell lines . This indicates that structural modifications can significantly impact biological efficacy.
  • Enzyme Inhibition : Another study focused on the inhibition of glycogen synthase kinase-3 (GSK-3). A structurally similar compound reduced GSK-3β activity by 57% at a concentration of 1 μM, highlighting the potential of these compounds in modulating key signaling pathways involved in cancer progression .

Comparative Analysis

The following table summarizes the key properties and activities of this compound in comparison to similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50 Values (μM)
1-[...]-UreaHydroxyethoxy, ThiopheneAnticancer, AntimicrobialTBD
Compound AUrea, No ThiopheneAnticancer25.9
Compound BThiophene OnlyAntimicrobial21.5

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